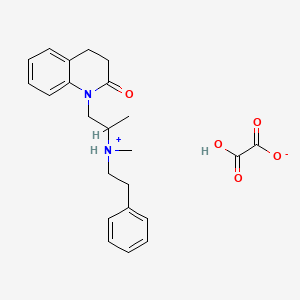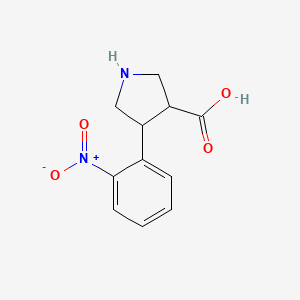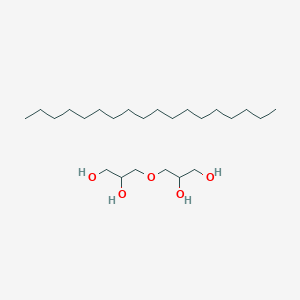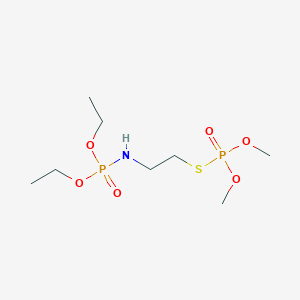![molecular formula C29H44O10 B13747042 Digoxigenin-beta-D-glucosid [German] CAS No. 25817-75-8](/img/structure/B13747042.png)
Digoxigenin-beta-D-glucosid [German]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Digoxigenin-beta-D-glucosid is a compound derived from the cardenolide digoxigenin, which is found in the flowers and leaves of Digitalis purpurea, Digitalis orientalis, and Digitalis lanata . Digoxigenin is a steroid that is commonly used as a hapten in molecular biology applications due to its high antigenicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Digoxigenin-beta-D-glucosid can be synthesized through the hydrolysis of digoxin, which is a glycoside found in Digitalis species . The hydrolysis process involves breaking down digoxin to release digoxigenin and glucose. This reaction typically requires acidic or enzymatic conditions to proceed efficiently .
Industrial Production Methods
Industrial production of digoxigenin-beta-D-glucosid involves the extraction of digoxin from Digitalis plants, followed by its hydrolysis to obtain digoxigenin. The digoxigenin is then conjugated with glucose to form digoxigenin-beta-D-glucosid . This process ensures a high yield of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Digoxigenin-beta-D-glucosid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the steroid structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . These reactions typically occur under controlled conditions to ensure the desired product is obtained.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce reduced forms of the steroid structure .
Scientific Research Applications
Digoxigenin-beta-D-glucosid has numerous applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions to study the behavior of steroids.
Biology: Employed as a hapten in molecular biology for labeling and detecting nucleic acids and proteins.
Medicine: Utilized in diagnostic assays to detect specific biomolecules.
Industry: Applied in the production of non-radioactive probes for hybridization assays.
Mechanism of Action
The mechanism of action of digoxigenin-beta-D-glucosid involves its interaction with specific antibodies. As a hapten, it binds to anti-digoxigenin antibodies with high affinity, allowing for the detection and quantification of labeled biomolecules . This interaction is crucial for its use in various immunoassays and hybridization techniques.
Comparison with Similar Compounds
Similar Compounds
Digoxin: A glycoside that can be hydrolyzed to produce digoxigenin.
Lanatoside C: Another glycoside found in Digitalis species that can be converted to digoxigenin.
Biotin: A popular hapten used in molecular biology applications.
Fluorescein: Another hapten used for labeling and detection purposes.
Uniqueness
Digoxigenin-beta-D-glucosid is unique due to its specific interaction with anti-digoxigenin antibodies, which provides high specificity and sensitivity in detection assays . This makes it a valuable tool in molecular biology and diagnostic applications.
Properties
CAS No. |
25817-75-8 |
|---|---|
Molecular Formula |
C29H44O10 |
Molecular Weight |
552.7 g/mol |
IUPAC Name |
3-[(3S,5R,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-3-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C29H44O10/c1-27-7-5-16(38-26-25(35)24(34)23(33)20(12-30)39-26)10-15(27)3-4-18-19(27)11-21(31)28(2)17(6-8-29(18,28)36)14-9-22(32)37-13-14/h9,15-21,23-26,30-31,33-36H,3-8,10-13H2,1-2H3/t15-,16+,17-,18?,19?,20?,21-,23-,24?,25?,26-,27+,28+,29+/m1/s1 |
InChI Key |
CUAXLUAVLKYFFN-DIODYCJYSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CCC3C2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)O[C@H]6C(C([C@@H](C(O6)CO)O)O)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)OC6C(C(C(C(O6)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



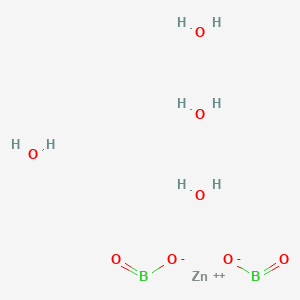
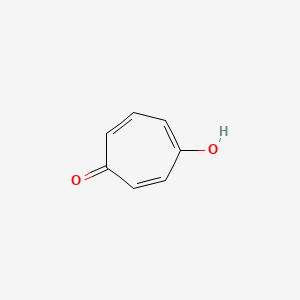
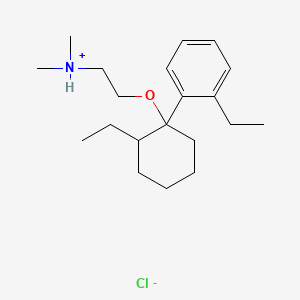

![3-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-1-{4-[2-(piperidin-1-yl)ethoxy]naphthalen-1-yl}urea](/img/structure/B13746987.png)
![4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one](/img/structure/B13746993.png)

